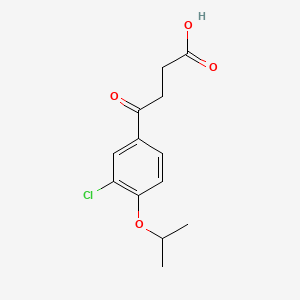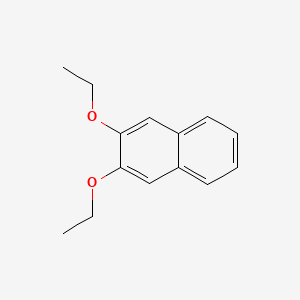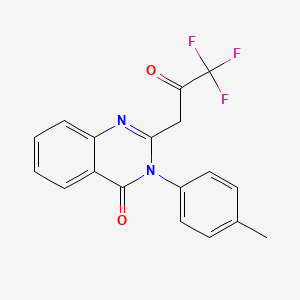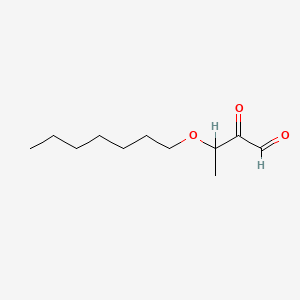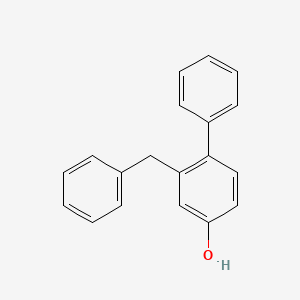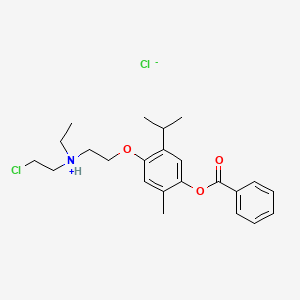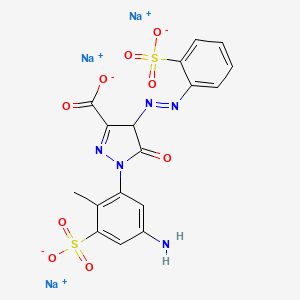
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is a complex organic compound that combines the properties of acetoacetic acid ethyl ester with a hydrazone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) typically involves the reaction of acetoacetic acid ethyl ester with N,N-bis(2-chloroethyl)sulfamoyl hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
化学反应分析
Types of Reactions
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The chloroethyl groups are particularly reactive and can form cross-links with DNA, which is a mechanism of action similar to that of some chemotherapeutic agents.
相似化合物的比较
Similar Compounds
Acetoacetic acid ethyl ester: A simpler ester derivative used in organic synthesis.
N,N-bis(2-chloroethyl)sulfamoyl hydrazine: A related compound with similar reactivity.
Methyl acetoacetate: Another ester derivative with similar chemical properties.
Uniqueness
Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the acetoacetic ester and the bis(2-chloroethyl)sulfamoyl hydrazone moieties allows for diverse chemical transformations and biological activities.
属性
CAS 编号 |
91139-13-8 |
|---|---|
分子式 |
C10H19Cl2N3O4S |
分子量 |
348.2 g/mol |
IUPAC 名称 |
ethyl (3E)-3-[bis(2-chloroethyl)sulfamoylhydrazinylidene]butanoate |
InChI |
InChI=1S/C10H19Cl2N3O4S/c1-3-19-10(16)8-9(2)13-14-20(17,18)15(6-4-11)7-5-12/h14H,3-8H2,1-2H3/b13-9+ |
InChI 键 |
QPZYFKJNYKCIEX-UKTHLTGXSA-N |
手性 SMILES |
CCOC(=O)C/C(=N/NS(=O)(=O)N(CCCl)CCCl)/C |
规范 SMILES |
CCOC(=O)CC(=NNS(=O)(=O)N(CCCl)CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


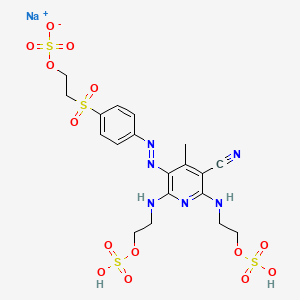
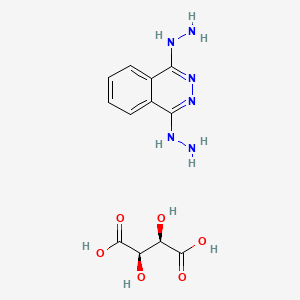

![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
